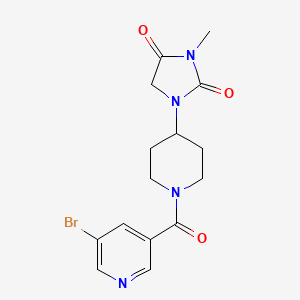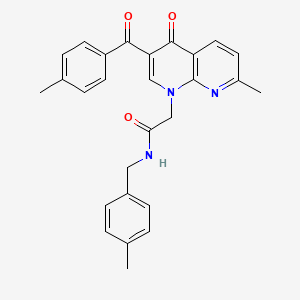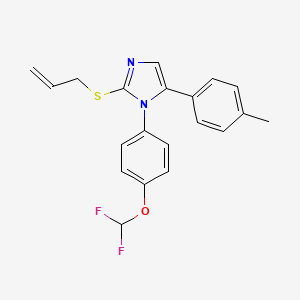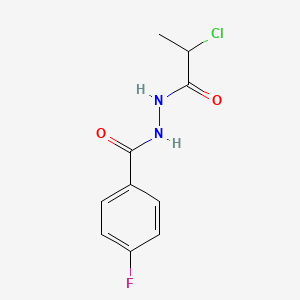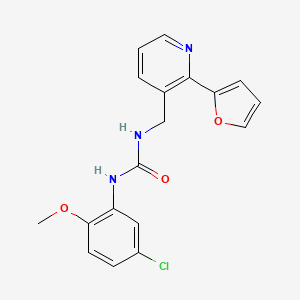
1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea is a synthetic compound that has gained significant attention in scientific research for its potential therapeutic applications. It is a small molecule inhibitor that targets several key enzymes involved in various cellular processes, making it a promising candidate for the development of novel drugs.
Mecanismo De Acción
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea involves the inhibition of several key enzymes involved in various cellular processes. Specifically, it targets enzymes involved in DNA replication and repair, cell division, and protein synthesis. By inhibiting these enzymes, the compound can prevent the growth and proliferation of cancer cells and viruses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea are complex and depend on the specific cellular processes that are affected. Generally, the compound can cause cell cycle arrest and apoptosis in cancer cells, while also inhibiting viral replication. However, the exact effects can vary depending on the specific cancer or virus being targeted.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea for lab experiments is its specificity. The compound targets specific enzymes involved in cellular processes, which can make it more effective than other broad-spectrum inhibitors. However, the low yield of the synthesis process can be a limitation, as it can limit the amount of compound available for experiments.
Direcciones Futuras
There are several future directions for research on 1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea. One area of interest is the development of novel drugs based on the compound. Researchers are exploring ways to modify the structure of the compound to improve its efficacy and reduce its toxicity. Additionally, there is ongoing research into the specific cellular processes that are affected by the compound, which can provide insights into new therapeutic targets. Finally, researchers are also exploring the potential use of the compound in combination with other drugs to enhance its effectiveness.
Métodos De Síntesis
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea involves a multi-step process that utilizes several chemical reactions. The starting materials for the synthesis are readily available and the process is relatively straightforward. However, the yield of the final product can be low, which can pose a challenge for large-scale production.
Aplicaciones Científicas De Investigación
1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to have activity against several types of cancer, including breast, lung, and colon cancer. Additionally, it has been found to be effective against certain viral infections, such as HIV and hepatitis C.
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[[2-(furan-2-yl)pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-24-15-7-6-13(19)10-14(15)22-18(23)21-11-12-4-2-8-20-17(12)16-5-3-9-25-16/h2-10H,11H2,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWAMVWJIKSOPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC2=C(N=CC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

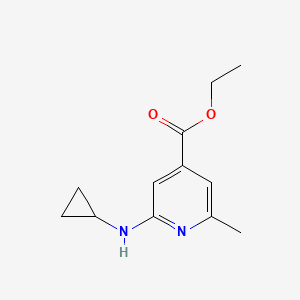
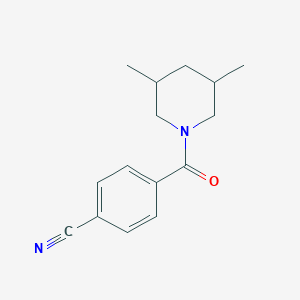
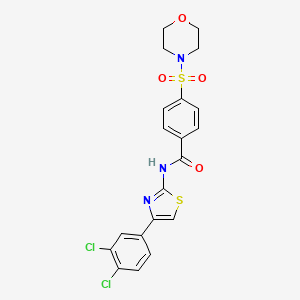
![1-{1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-hydroxy-3-methyl-1H-pyrazol-4-yl}-3-hydroxy-2-buten-1-one](/img/structure/B2912296.png)
![N-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]-5-(1,2-dithiolan-3-yl)pentanamide](/img/structure/B2912298.png)
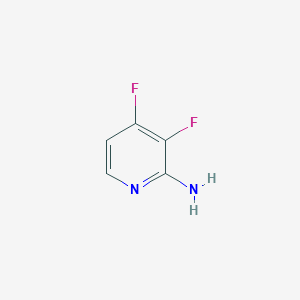
![4-methyl-3-[(4-nitrobenzyl)sulfanyl]-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2912300.png)
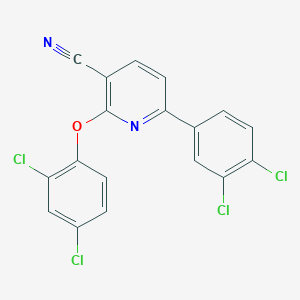
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-chloro-N-cyclopentylpyridine-3-carboxamide](/img/structure/B2912304.png)
